molecular formula C20H16ClN3O2 B12847083 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine

3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine

Cat. No.: B12847083
M. Wt: 365.8 g/mol
InChI Key: JQSBOSJZQOAHQZ-UHFFFAOYSA-N
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Description

3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These reactions often require controlled temperatures and the presence of catalysts to facilitate the formation of the imidazo[1,2-a]pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with various biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine stands out due to its specific substitution pattern and the presence of the phenoxyethoxy group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

8-chloro-3-[4-(2-phenoxyethoxy)phenyl]imidazo[1,2-a]pyrazine

InChI

InChI=1S/C20H16ClN3O2/c21-19-20-23-14-18(24(20)11-10-22-19)15-6-8-17(9-7-15)26-13-12-25-16-4-2-1-3-5-16/h1-11,14H,12-13H2

InChI Key

JQSBOSJZQOAHQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C3=CN=C4N3C=CN=C4Cl

Origin of Product

United States

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